molecular formula C45H56N7O9P B122244 2'-OMe-ibu-G Phosphoramidite CAS No. 150780-67-9

2'-OMe-ibu-G Phosphoramidite

Cat. No.: B122244
CAS No.: 150780-67-9
M. Wt: 869.9 g/mol
InChI Key: IRRDHRZUOZNWDJ-MLLDKZSOSA-N
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Mechanism of Action

Target of Action

The primary target of 2’-OMe-ibu-G Phosphoramidite, also known as 2’-OMe-G(ibu) Phosphoramidite, is the nucleoside guanosine (G) . This compound is a modified phosphoramidite monomer used in oligonucleotide synthesis .

Mode of Action

2’-OMe-ibu-G Phosphoramidite interacts with its target by providing 2’-O-methyl (OMe) protection to the nucleoside guanosine . This modification is located in the ideal oligo position, which results in nuclease resistance, fewer off-target effects, and slightly increased hybridization affinities .

Biochemical Pathways

The compound plays a crucial role in the synthesis of oligonucleotides . The 2’-O-methyl modification induces nuclease resistance, which is beneficial in the cellular environment where degradation of oligonucleotides can occur due to the presence of exo and endonuclease enzymes .

Pharmacokinetics

The compound’s solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Result of Action

The result of the action of 2’-OMe-ibu-G Phosphoramidite is the production of oligonucleotides with increased nuclease resistance, fewer off-target effects, and slightly increased hybridization affinities . These properties make the oligonucleotides suitable for various research applications, including antisense, siRNA, aptamer, or gRNA-based research .

Action Environment

The action of 2’-OMe-ibu-G Phosphoramidite can be influenced by environmental factors. For instance, the presence of nucleases in the cellular environment can lead to the degradation of oligonucleotides . The 2’-o-methyl modification conferred by this compound provides resistance against such degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-OMe-G(ibu) Phosphoramidite typically involves the protection of the guanosine nucleoside at the 2’-hydroxyl group with a methyl group (2’-O-methylation) and the N2 position with an isobutyryl group. The 3’-hydroxyl group is then activated and coupled with a phosphoramidite group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods: Industrial production of 2’-OMe-G(ibu) Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically supplied in a powdered form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2’-OMe-G(ibu) Phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is subsequently oxidized to a more stable phosphate triester .

Common Reagents and Conditions: Common reagents used in these reactions include tetrazole as an activator and iodine for oxidation. The reactions are typically carried out in anhydrous acetonitrile to maintain the reactivity of the phosphoramidite group .

Major Products: The major products formed from these reactions are synthetic oligonucleotides with enhanced stability and hybridization properties due to the presence of the 2’-O-methyl and N2-isobutyryl modifications .

Scientific Research Applications

2’-OMe-G(ibu) Phosphoramidite is widely used in the synthesis of antisense oligonucleotides, small interfering RNA (siRNA), aptamers, and guide RNA (gRNA) for CRISPR applications. Its modifications confer nuclease resistance and improve binding affinity, making it valuable in therapeutic and diagnostic applications .

In the field of medicine, it is used to develop oligonucleotide-based therapies for various diseases, including genetic disorders and cancers. In biology, it aids in gene expression studies and the development of molecular probes. In industry, it is used in the production of high-fidelity synthetic oligonucleotides for research and commercial purposes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to other similar compounds, 2’-OMe-G(ibu) Phosphoramidite offers a unique combination of 2’-O-methyl and N2-isobutyryl modifications, which provide enhanced nuclease resistance and reduced off-target effects. This makes it particularly suitable for applications requiring high stability and specificity .

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRDHRZUOZNWDJ-MLLDKZSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H56N7O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578927
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150780-67-9
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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